molecular formula C11H14O2 B1254354 1-Hydroxy-5-phenyl-3-pentanone

1-Hydroxy-5-phenyl-3-pentanone

Cat. No. B1254354
M. Wt: 178.23 g/mol
InChI Key: VQTZONPDOFOTIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-hydroxy-5-phenyl-3-pentanone is a beta-hydroxy ketone that is pentan-3-one with a hydroxy group at position 1 and a phenyl group at position 5. Isolated from the edible mushroom Mycoleptodonoides aitchisonii, it exhibits protective activity against endoplasmic reticulum (ER) stress-dependent cell death. It has a role as a metabolite and a neuroprotective agent. It is a beta-hydroxy ketone and a primary alcohol.

Scientific Research Applications

Maillard Reaction and Aroma Compound Formation

1-Hydroxy-5-phenyl-3-pentanone plays a role in the Maillard reaction, a chemical process that occurs in food during heating and contributes to flavor formation. In a study by Cerny and Guntz-Dubini (2008), 5-hydroxy-3-mercapto-2-pentanone, a related compound, was identified as a key intermediate in the degradation of thiamine, impacting the generation of aroma compounds in the Maillard reaction. This demonstrates its relevance in food chemistry and aroma research (Cerny & Guntz-Dubini, 2008).

Atmospheric Chemistry and OH Radical Reactions

In atmospheric chemistry, 5-hydroxy-2-pentanone, a similar compound, is significant. A study by Aschmann et al. (2003) explored the kinetics of its reaction with OH radicals in the gas phase. This reaction is pertinent to understanding atmospheric processes and the fate of organic compounds in the environment (Aschmann, Arey, & Atkinson, 2003).

Synthesis and Radioligand Potential

In pharmaceutical research, derivatives of this compound have been synthesized for potential use as radioligands. Matarrese et al. (1997) described the synthesis of a derivative for use in positron emission tomography (PET), highlighting its application in brain imaging and neurological research (Matarrese et al., 1997).

Insect Hydrocarbon Study

This compound has also been used in entomological research. Sonnet (1976) developed methods for synthesizing 1,5-dimethylalkanes using 5-hydroxy-2-pentanone, contributing to the study of insect hydrocarbons and their roles in insect biology (Sonnet, 1976).

properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

1-hydroxy-5-phenylpentan-3-one

InChI

InChI=1S/C11H14O2/c12-9-8-11(13)7-6-10-4-2-1-3-5-10/h1-5,12H,6-9H2

InChI Key

VQTZONPDOFOTIF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCC(=O)CCO

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)CCO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Hydroxy-5-phenyl-3-pentanone
Reactant of Route 2
Reactant of Route 2
1-Hydroxy-5-phenyl-3-pentanone
Reactant of Route 3
Reactant of Route 3
1-Hydroxy-5-phenyl-3-pentanone
Reactant of Route 4
Reactant of Route 4
1-Hydroxy-5-phenyl-3-pentanone
Reactant of Route 5
Reactant of Route 5
1-Hydroxy-5-phenyl-3-pentanone
Reactant of Route 6
Reactant of Route 6
1-Hydroxy-5-phenyl-3-pentanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.